(2R)-3,3-difluorobutan-2-amine
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Overview
Description
(2R)-3,3-Difluorobutan-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a butane chain, with an amine group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-difluorobutan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: The introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions.
Amination: The introduction of the amine group can be performed using reductive amination techniques. This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-Difluorobutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with nucleophiles like thiols or amines can lead to the formation of new derivatives.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or nitriles. Conversely, reduction reactions can convert the amine to more reduced forms, such as primary amines or hydrocarbons.
Addition Reactions: The compound can participate in addition reactions, particularly at the amine group, forming adducts with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of fluorinated amine derivatives, while oxidation can produce imines or nitriles.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3,3-difluorobutan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for studying stereoelectronic effects and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a useful scaffold for developing new drugs.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Fluorinated amines are known to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-3,3-difluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. In biological systems, the compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3,3-Dichlorobutan-2-amine: Similar structure but with chlorine atoms instead of fluorine.
(2R)-3,3-Dibromobutan-2-amine: Bromine atoms replace the fluorine atoms.
(2R)-3,3-Diiodobutan-2-amine: Iodine atoms replace the fluorine atoms.
Uniqueness
(2R)-3,3-Difluorobutan-2-amine is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, distinguishing it from its halogenated analogs.
This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties, synthesis, and applications
Properties
Molecular Formula |
C4H9F2N |
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Molecular Weight |
109.12 g/mol |
IUPAC Name |
(2R)-3,3-difluorobutan-2-amine |
InChI |
InChI=1S/C4H9F2N/c1-3(7)4(2,5)6/h3H,7H2,1-2H3/t3-/m1/s1 |
InChI Key |
CSENXKZAOYXNPN-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(C)(F)F)N |
Canonical SMILES |
CC(C(C)(F)F)N |
Origin of Product |
United States |
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